Semagacestat

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Semagacestat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung eines Benzazepin-Grundgerüsts und die anschließende Funktionalisierung, um die notwendigen Substituenten einzuführen. Die Syntheseroute beinhaltet typischerweise:

- Bildung des Benzazepin-Grundgerüsts durch Cyclisierungsreaktionen.

- Einführung von funktionellen Gruppen durch Substitutionsreaktionen.

- Endreinigung und Isolierung der Verbindung .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Analyse Chemischer Reaktionen

Semagacestat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Phase I and II Trials

Initial studies assessed semagacestat's pharmacodynamics in healthy volunteers and patients with mild to moderate Alzheimer's disease. Results indicated a dose-dependent reduction in plasma Aβ levels; however, cerebrospinal fluid (CSF) Aβ levels did not show similar reductions . Notably, these trials also highlighted an increase in skin-related adverse effects, including rashes and changes in hair pigmentation .

Phase III Trials

The Phase III trials, particularly the IDENTITY study, involved 1,537 patients randomized to receive either this compound (100 mg or 140 mg) or placebo. The trial was halted prematurely due to findings that patients receiving this compound experienced significant cognitive decline compared to those on placebo. Specifically, cognitive assessments indicated worsening scores across all groups, with greater declines observed in those receiving higher doses of this compound .

Key Outcomes from Phase III Trials

| Outcome Measure | Placebo Group Change | 100 mg this compound Change | 140 mg this compound Change |

|---|---|---|---|

| ADAS-cog Score Change | -6.4 points | -7.5 points | -7.8 points |

| ADCS-ADL Score Change | -9.0 points | -10.5 points | -12.6 points |

| Adverse Events Reported | Lower incidence | Higher incidence | Highest incidence |

The trial results underscored a concerning safety profile for this compound, with increased reports of adverse events such as skin cancers and infections among treated patients .

Safety Profile

The safety analysis from the IDENTITY trial revealed several treatment-emergent adverse events (TEAEs) linked to this compound, including:

- Increased Risk of Skin Cancer : Notable reports of skin-related malignancies.

- Cognitive Decline : Significant worsening in cognitive function compared to placebo.

- Weight Loss : Patients on this compound experienced more pronounced weight loss.

- Other Adverse Events : Gastrointestinal issues and infections were more prevalent among those receiving this compound .

Conclusion and Implications

This compound's development has been halted due to its unfavorable risk-benefit profile and lack of efficacy in improving cognitive function in Alzheimer's disease patients. The findings from clinical trials have raised questions about the validity of the amyloid hypothesis as a therapeutic target for Alzheimer's disease treatment. Researchers have suggested that this compound may act as a "pseudo-inhibitor," complicating its classification as a true γ-secretase inhibitor .

Future research may focus on understanding the mechanisms behind these unexpected outcomes and exploring alternative approaches to modulate γ-secretase activity without eliciting severe adverse effects.

Wirkmechanismus

Semagacestat exerts its effects by inhibiting the γ-secretase enzyme complex. This enzyme is responsible for the cleavage of amyloid precursor protein (APP) into amyloid-β peptides. By blocking γ-secretase, this compound reduces the production and secretion of amyloid-β40 and amyloid-β42 peptides, which are the main constituents of amyloid plaques in Alzheimer’s disease .

The molecular targets of this compound include the presenilin proteins, which are core components of the γ-secretase complex. Inhibition of γ-secretase by this compound leads to a decrease in amyloid-β production, thereby targeting an upstream event in the amyloid cascade .

Vergleich Mit ähnlichen Verbindungen

Semagacestat gehört zu einer Klasse von γ-Sekretase-Inhibitoren, die auch andere Verbindungen wie die folgenden umfasst:

DAPT (N-[N-(3,5-Difluorphenacetyl)-L-alanyl]-S-phenylglycin-t-butylester): Ein weiterer γ-Sekretase-Inhibitor, der in der Alzheimer-Forschung eingesetzt wird.

LY-411575: Ein potenter γ-Sekretase-Inhibitor mit einem ähnlichen Wirkmechanismus.

BMS-708163 (Avagacestat): Ein γ-Sekretase-Inhibitor, der auf seine potenziellen therapeutischen Wirkungen bei der Alzheimer-Krankheit untersucht wurde.

Im Vergleich zu diesen Verbindungen war this compound einer der ersten γ-Sekretase-Inhibitoren, der in klinische Phase-3-Studien eintrat. Seine Entwicklung wurde jedoch aufgrund von Nebenwirkungen und mangelnder Wirksamkeit in klinischen Studien gestoppt .

Biologische Aktivität

Semagacestat (LY-450139) is a γ-secretase inhibitor that was developed by Eli Lilly as a potential treatment for Alzheimer's disease (AD). Its primary mechanism involves inhibiting the cleavage of amyloid precursor protein (APP), which is crucial in the production of amyloid-beta (Aβ) peptides implicated in AD pathology. This article explores the biological activity of this compound, focusing on its effects on Aβ levels, cognitive outcomes, and clinical findings from various studies.

This compound operates by inhibiting γ-secretase, an enzyme complex responsible for the final cleavage of APP, leading to reduced production of Aβ peptides. The compound has shown a three-fold greater potency in inhibiting APP cleavage compared to Notch cleavage, which is significant as Notch signaling is essential for various cellular functions including neurogenesis and neuronal survival .

Key Effects on Aβ Levels

- In vitro and Animal Studies : this compound has been shown to reduce Aβ levels in plasma, cerebrospinal fluid (CSF), and brain tissues across various animal models including transgenic mice and dogs. Specifically, it significantly decreased newly generated Aβ in a dose-dependent manner .

- Clinical Findings : In a Phase I study involving healthy subjects, this compound administration resulted in a maximal reduction of plasma Aβ levels by 40% at higher doses. However, this effect was transient, with levels returning to baseline within hours .

Phase III IDENTITY Trial

The IDENTITY trial was pivotal in evaluating this compound's efficacy in patients with mild-to-moderate AD. This double-blind, placebo-controlled study enrolled 1,500 participants and aimed to assess cognitive function alongside biological markers related to AD.

Findings from the IDENTITY Trial

- Cognitive Decline : Contrary to expectations, patients receiving this compound exhibited significantly worsened cognitive function compared to those on placebo. This decline was unexpected given the drug's ability to reduce Aβ levels .

- Adverse Effects : The trial was terminated early due to concerns over cognitive impairment and other adverse effects associated with treatment .

Case Study Insights

A notable case study involved a 64-year-old female patient enrolled in a this compound clinical trial. She received a daily dose of 140 mg for approximately 76 weeks. Despite initial reductions in Aβ levels, her cognitive function continued to decline over the treatment period, as evidenced by decreasing scores on the Mini Mental State Examination (MMSE) .

| Time Point | MMSE Score | CDR Score | ADAS-Cog Score |

|---|---|---|---|

| Screening | 27/30 | 1 | 26 |

| April 2007 | 25/30 | - | - |

| February 2008 | 19/30 | - | - |

| June 2010 | 8/30 | 3 | 74 |

Peripheral and Central Effects

Research indicates that while this compound effectively reduces peripheral Aβ levels, it paradoxically increases certain intracellular byproducts due to its inhibition of γ-secretase . This dual effect raises questions about its overall therapeutic potential.

Neuropathological Assessments

Post-mortem analyses of patients treated with this compound revealed no significant changes in APP or γ-secretase substrate levels compared to untreated AD patients. This suggests that while this compound can lower Aβ production, it may not translate into meaningful clinical benefits or alterations in disease progression .

Eigenschaften

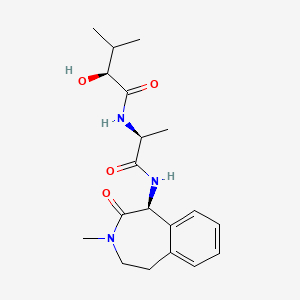

IUPAC Name |

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXWXXPNHIWQHW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235740 | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425386-60-3, 866488-53-1 | |

| Record name | Semagacestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=425386-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 450139 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425386603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semagacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY 450139 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMAGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YN0602W4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.